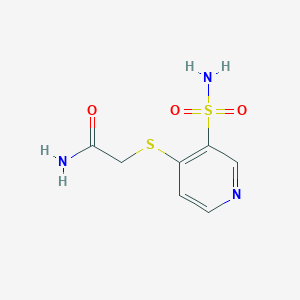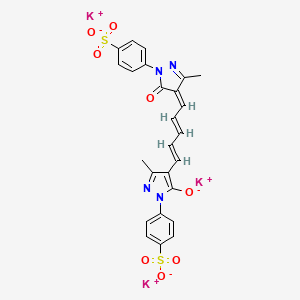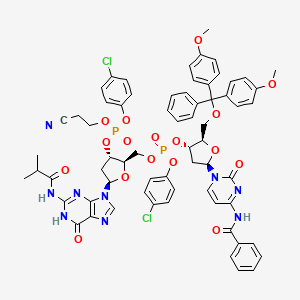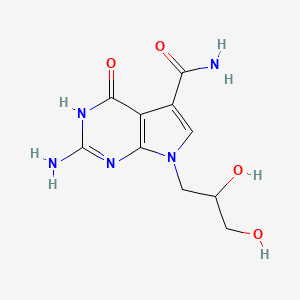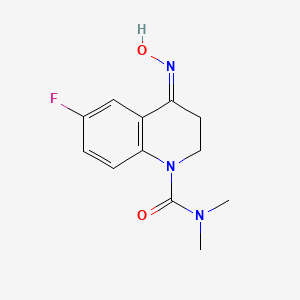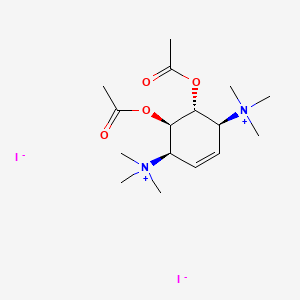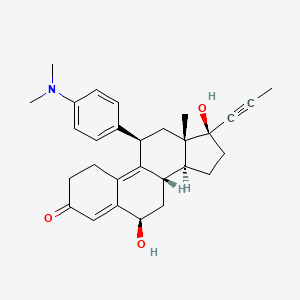
Hydroxymifepristone, (6beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymifepristone, (6beta)- is a synthetic steroid with a molecular formula of C29H35NO3 and a molecular weight of 445.59 g/mol. It is a derivative of mifepristone, a well-known antiprogestogen used in medical applications
準備方法
Synthetic Routes and Reaction Conditions: Hydroxymifepristone, (6beta)- can be synthesized through several synthetic routes, often involving complex organic reactions. One common method involves the modification of mifepristone through chemical reactions that introduce hydroxyl groups at specific positions on the steroid structure. These reactions typically require controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Hydroxymifepristone, (6beta)- involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing waste and environmental impact. Advanced techniques such as flow chemistry and continuous processing are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Hydroxymifepristone, (6beta)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3), are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and halogenated analogs of Hydroxymifepristone, (6beta)-. These products are often used in further research and development.
科学的研究の応用
Hydroxymifepristone, (6beta)- has a wide range of applications in scientific research. In chemistry, it serves as a precursor for the synthesis of other steroid compounds. In biology, it is used to study the effects of antiprogestogens on various biological systems. In medicine, it has potential applications in the treatment of hormone-related conditions. In industry, it is used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism by which Hydroxymifepristone, (6beta)- exerts its effects involves binding to specific molecular targets, such as progesterone receptors. By antagonizing these receptors, the compound can modulate hormonal activity and influence various physiological processes. The pathways involved include the regulation of gene expression and signal transduction mechanisms.
類似化合物との比較
Hydroxymifepristone, (6beta)- is compared with other similar compounds, such as mifepristone, spironolactone, and cyproterone acetate. While these compounds share structural similarities, Hydroxymifepristone, (6beta)- is unique in its specific modifications and resulting biological activity. These differences highlight its potential for unique applications and therapeutic uses.
List of Similar Compounds
Mifepristone
Spironolactone
Cyproterone Acetate
Medroxyprogesterone Acetate
Drospirenone
特性
CAS番号 |
347361-44-8 |
|---|---|
分子式 |
C29H35NO3 |
分子量 |
445.6 g/mol |
IUPAC名 |
(6R,8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-6,17-dihydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-5-13-29(33)14-12-25-23-16-26(32)22-15-20(31)10-11-21(22)27(23)24(17-28(25,29)2)18-6-8-19(9-7-18)30(3)4/h6-9,15,23-26,32-33H,10-12,14,16-17H2,1-4H3/t23-,24+,25-,26+,28-,29-/m0/s1 |
InChIキー |
CCEVGSZUALHLBR-SPXXJPMQSA-N |
異性体SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4[C@@H](C[C@@H]23)O)C5=CC=C(C=C5)N(C)C)C)O |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4C(CC23)O)C5=CC=C(C=C5)N(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


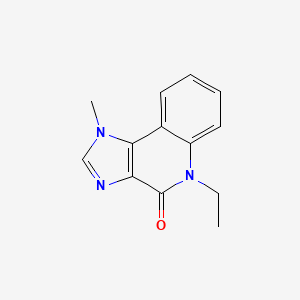
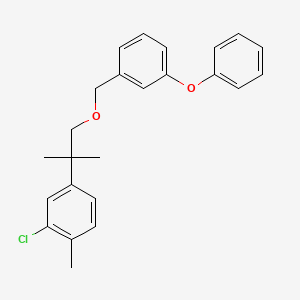

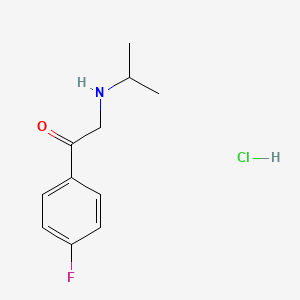
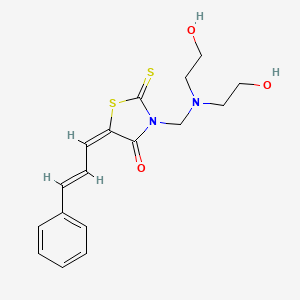
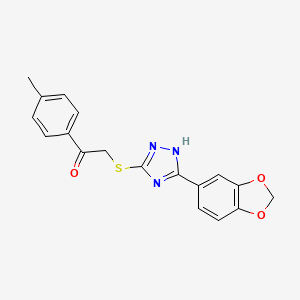
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
